3-(2,5-Dimethylphenyl)-1-propene
Description
Contextual Overview of Phenyl-Propene Derivatives in Organic Chemistry
Phenyl-propene derivatives, a class of compounds characterized by a phenyl group attached to a propene chain, are significant in organic chemistry. nist.gov These compounds are a subset of phenylpropanoids, which are widely distributed in the plant kingdom and serve various biological functions, including defense and signaling. nist.gov The position of the double bond in the propene chain and the substituents on the phenyl ring give rise to a wide variety of isomers with distinct chemical and physical properties.
Common examples of phenyl-propenes include allylbenzene (B44316), where the double bond is at the terminal position of the propene chain, and anethole and eugenol, which have different substitution patterns on the phenyl ring and are known for their characteristic flavors and aromas. The reactivity of phenyl-propene derivatives is largely dictated by the interplay between the aromatic ring and the propene side chain. The double bond can undergo various addition reactions, while the aromatic ring is susceptible to electrophilic substitution.
Significance of Olefinic and Alkyl-Substituted Aromatic Moieties in Chemical Research
The two key structural components of 3-(2,5-Dimethylphenyl)-1-propene are the olefinic (alkenyl) group and the alkyl-substituted aromatic ring, both of which are of fundamental importance in chemical research.
Olefinic Moiety: The carbon-carbon double bond in the propene group is a site of high electron density, making it reactive towards electrophiles. This functionality allows for a wide range of chemical transformations, including:
Addition Reactions: Halogens, hydrogen halides, and water can add across the double bond.
Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone or potassium permanganate (B83412), or converted to an epoxide.
Polymerization: Olefins can serve as monomers for the synthesis of polymers.
Metathesis: This is a powerful reaction for the formation of new carbon-carbon double bonds.
Alkyl-Substituted Aromatic Moiety: The presence of methyl groups on the benzene (B151609) ring influences its reactivity. Alkyl groups are electron-donating through an inductive effect, which activates the aromatic ring towards electrophilic substitution. This means that this compound would be expected to be more reactive in electrophilic aromatic substitution reactions than unsubstituted benzene. The positions of the methyl groups (ortho and para to the allyl group) also direct incoming electrophiles to specific positions on the ring due to steric and electronic effects.
The combination of these two moieties in one molecule creates a versatile platform for synthetic organic chemistry, allowing for modifications at both the aromatic ring and the side chain.
Scope and Strategic Approaches for this compound Studies
While specific research on this compound is limited, a strategic approach to its study can be outlined based on the known chemistry of related compounds.
Synthesis: The synthesis of this compound can likely be achieved through established methods for the formation of allylarenes. Potential synthetic routes include:
Friedel-Crafts Alkylation: Reaction of p-xylene (B151628) with an allyl halide (e.g., allyl bromide) in the presence of a Lewis acid catalyst. This method, however, can be prone to side reactions and rearrangements.
Grignard Reaction: The reaction of a Grignard reagent derived from 2-bromo-1,4-dimethylbenzene with an allyl halide. This approach offers better control over the regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki or Stille coupling between an appropriately substituted arylboronic acid (or organotin compound) and an allyl partner can provide a highly efficient and selective synthesis. For example, the coupling of 2,5-dimethylphenylboronic acid with an allyl halide or acetate (B1210297) could be a viable route.
Characterization: A full characterization of the compound would involve a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide information on the number and connectivity of hydrogen atoms, with distinct signals expected for the aromatic, vinylic, and methyl protons. ¹³C NMR would reveal the number of unique carbon environments in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of characteristic functional groups, such as C=C stretching for the alkene and C-H stretching for the aromatic and alkyl groups.
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structure elucidation.
Reactivity and Potential Applications: Research on this compound could explore its reactivity in various organic transformations. For instance, its isomerization to the more thermodynamically stable 1-(2,5-Dimethylphenyl)-1-propene could be investigated. The olefinic bond could be a handle for further functionalization, leading to the synthesis of a variety of derivatives such as alcohols, epoxides, and aldehydes. These derivatives could then be evaluated for potential applications in materials science or as intermediates in the synthesis of more complex molecules. The presence of the dimethylphenyl group may impart specific solubility or steric properties that could be advantageous in certain applications.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C₁₁H₁₄ |
| Molecular Weight | 146.23 g/mol |
| IUPAC Name | 1,4-Dimethyl-2-(prop-2-en-1-yl)benzene |
| Synonyms | 2-Allyl-1,4-dimethylbenzene |
| CAS Number | 42918-26-3 |
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethyl-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-4-5-11-8-9(2)6-7-10(11)3/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRGJRXDRKNNSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511921 | |
| Record name | 1,4-Dimethyl-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42918-26-3 | |
| Record name | 1,4-Dimethyl-2-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42918-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethyl-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 3 2,5 Dimethylphenyl 1 Propene
Electrophilic Addition Reactions of the Alkene Moiety
The electron-rich carbon-carbon double bond in the propene chain of 3-(2,5-dimethylphenyl)-1-propene is susceptible to attack by electrophiles. These reactions proceed via the formation of a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule. The rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen substituents. chemguide.co.uk
In the case of this compound, the addition of a hydrogen halide (HX) would lead to the formation of a more stable secondary benzylic carbocation. The subsequent attack by the halide anion results in the corresponding 2-halo-1-(2,5-dimethylphenyl)propane. chemguide.co.ukdocbrown.info The general mechanism involves the initial protonation of the double bond to form the carbocation, followed by the rapid capture of the carbocation by the halide. libretexts.org
Halogenation, for instance with bromine (Br₂), would proceed similarly, breaking the double bond to form a di-substituted product. docbrown.info Epoxidation of the alkene moiety can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), to yield the corresponding epoxide, 2-((2,5-dimethylphenyl)methyl)oxirane. mdpi.com
Nucleophilic Reactions and Substitution on the Propene Unit
While the alkene itself is electron-rich and thus not prone to direct nucleophilic attack, its allylic position (the carbon atom adjacent to the double bond) is activated for substitution reactions. This reactivity is enhanced in derivatives where a leaving group is present at the allylic position.
Palladium-catalyzed reactions are particularly effective for the functionalization of allylic compounds. For instance, the Tsuji-Trost reaction allows for the substitution of an allylic leaving group with a wide range of nucleophiles. researchgate.net In the context of this compound, this could involve the introduction of amines, alkoxides, or stabilized carbanions at the allylic position, proceeding through a π-allyl palladium intermediate. researchgate.net The Heck reaction, another palladium-catalyzed process, can couple the alkene with aryl or vinyl halides, although this typically involves substitution at the vinylic position rather than the allylic one. blucher.com.br
Aromatic Ring Functionalization and Derivatization
The 2,5-dimethylphenyl group can undergo electrophilic aromatic substitution, with the directing effects of the alkyl and allyl substituents influencing the position of incoming electrophiles. Both methyl groups and the allyl group are ortho-, para-directing activators. This would typically direct incoming electrophiles to the positions ortho and para to these groups.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For example, bromination of the aromatic ring can be achieved using a bromine source in the presence of a Lewis acid or other activators. libretexts.org The precise regioselectivity would depend on the specific reaction conditions and the relative activating strengths of the substituents.
Oxidation Reactions of the Olefinic and Aromatic Components
Both the alkene and the benzylic position of this compound are susceptible to oxidation. The specific product obtained depends on the oxidizing agent and the reaction conditions.
Oxidation of the Alkene:
Dihydroxylation: The double bond can be oxidized to a vicinal diol (1,2-diol) using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). skku.edulibretexts.org This reaction proceeds via a syn-addition, resulting in a cis-diol.
Oxidative Cleavage: Stronger oxidizing agents, such as hot, acidic potassium permanganate or ozonolysis followed by an oxidative workup, will cleave the double bond entirely. This would lead to the formation of (2,5-dimethylphenyl)acetic acid and formaldehyde.
Oxidation of the Benzylic Position: The benzylic carbon, being adjacent to the aromatic ring, is activated towards oxidation. Treatment with a strong oxidizing agent like potassium permanganate (KMnO₄) can oxidize the benzylic position. japsonline.com In the case of this compound, this would likely lead to the formation of 2,5-dimethylbenzoic acid, with cleavage of the rest of the propene chain.
Reduction Reactions of this compound
The double bond and the aromatic ring can be reduced under different conditions.
Reduction of the Alkene: The carbon-carbon double bond is readily reduced to a single bond by catalytic hydrogenation. libretexts.org This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. libretexts.org This reaction would yield 1-(2,5-dimethylphenyl)propane.
Reduction of the Aromatic Ring: The reduction of the aromatic ring is more challenging and requires more forcing conditions, such as high pressure and temperature, or more active catalysts like rhodium on carbon.
Cyclization Reactions and Heterocyclic Compound Synthesis Utilizing this compound Precursors
The structure of this compound, with its ortho-allyl arrangement, is a suitable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. organic-chemistry.org These reactions often involve the formation of a new ring by connecting the allyl group to the aromatic ring or a substituent on it.
Formation of Pyrimidine (B1678525) Derivatives
While not a direct cyclization of this compound itself, it serves as a precursor for the synthesis of pyrimidine derivatives. A common route involves the transformation of the starting material into a chalcone (B49325) intermediate.
First, the benzylic position of this compound can be oxidized to a ketone, yielding 1-(2,5-dimethylphenyl)ethan-1-one. This ketone can then undergo a Claisen-Schmidt condensation with an appropriate aldehyde, such as benzaldehyde (B42025), in the presence of a base like sodium hydroxide (B78521) to form a chalcone, specifically (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one. mdpi.com
This chalcone is an α,β-unsaturated ketone, which is a key precursor for pyrimidine synthesis. The pyrimidine ring can be constructed by reacting the chalcone with a compound containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. japsonline.comresearchgate.net The reaction proceeds through a Michael addition of the nitrogen nucleophile to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the stable heterocyclic pyrimidine ring. The use of microwave irradiation can significantly accelerate these reactions. blucher.com.br
Synthesis of Pyrazoline and Pyrazole (B372694) Scaffolds
The construction of pyrazoline and pyrazole ring systems from this compound is a multi-step process that typically proceeds through a chalcone intermediate. The allyl group of the starting material is first converted to a ketone, which then undergoes condensation to form a chalcone. This α,β-unsaturated ketone is the key precursor for cyclization with hydrazine (B178648) derivatives to yield the target five-membered nitrogen-containing heterocycles.
A plausible synthetic route commences with the oxidation of the terminal double bond of this compound. The Wacker-Tsuji oxidation, which employs a palladium(II) catalyst in the presence of a co-oxidant like copper(II) chloride and water, is an effective method for converting terminal alkenes into methyl ketones. In this case, this compound would be oxidized to 1-(2,5-dimethylphenyl)ethanone.
This ketone can then undergo a base-catalyzed Claisen-Schmidt condensation with a variety of aromatic aldehydes to produce a series of (E)-1-(2,5-dimethylphenyl)-3-aryl-prop-2-en-1-ones (chalcones). For instance, the reaction of 1-(2,5-dimethylphenyl)ethanone with benzaldehyde in the presence of sodium hydroxide in ethanol (B145695) yields (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one. mdpi.com
These chalcone derivatives are then reacted with hydrazine hydrate (B1144303) or substituted hydrazines to form pyrazoline scaffolds. The reaction typically occurs in a suitable solvent such as ethanol or acetic acid. For example, refluxing the chalcone with phenylhydrazine (B124118) hydrochloride in an acidic medium like glacial acetic acid leads to the formation of 1,3,5-triaryl-2-pyrazolines. nih.gov The reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization. The resulting 2-pyrazolines are characterized by a five-membered ring containing two adjacent nitrogen atoms, with a double bond between one of the nitrogen atoms and a carbon atom.
The subsequent conversion of the pyrazoline ring to the more stable aromatic pyrazole ring can be achieved through oxidation. Various oxidizing agents can be employed for this aromatization step. Heating the pyrazoline in a solvent like DMSO under an oxygen atmosphere is one method. Alternatively, chemical oxidizing agents can be used to facilitate this transformation, yielding the corresponding pyrazole.
Table 1: Synthesis of 1,3,5-Trisubstituted-2-Pyrazoline Derivatives
| Chalcone Precursor | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (E)-1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | (3,4-Dimethylphenyl)hydrazine hydrochloride | Glacial Acetic Acid | Reflux | 1-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-3-(3,4-dimethylphenyl)-2-pyrazoline | 85 | nih.gov |
| (E)-1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one | Phenylhydrazine | Glacial Acetic Acid | Reflux | 1,5-Diphenyl-3-(2-hydroxyphenyl)-2-pyrazoline | 78 | acs.org |
| (E)-1-(3,4-Dichlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Phenylhydrazine | Ethanol | Reflux | 1-Phenyl-3-(3,4-dichlorophenyl)-5-(4-chlorophenyl)-2-pyrazoline | Not Specified | vensel.org |
Development of Thiazine (B8601807) and Oxazole (B20620) Structures
The synthetic pathway to thiazine and oxazole heterocycles from this compound also utilizes the corresponding chalcone intermediate, (E)-1-(2,5-dimethylphenyl)-3-aryl-prop-2-en-1-one. These six-membered heterocyclic rings containing both a nitrogen and a sulfur (thiazine) or oxygen (oxazole) atom are formed through cyclocondensation reactions of the chalcone with appropriate reagents.
For the synthesis of 1,3-thiazine derivatives, the chalcone is typically reacted with thiourea in a basic medium. The reaction involves the Michael addition of the sulfur atom of thiourea to the β-carbon of the α,β-unsaturated ketone system of the chalcone. This is followed by an intramolecular cyclization and dehydration to yield the 2-imino-4,6-diaryl-6H-1,3-thiazine. The reaction is often carried out by refluxing the reactants in an alcoholic solvent, such as ethanol, with a base like potassium hydroxide or sodium hydroxide. derpharmachemica.com
Similarly, the synthesis of 1,3-oxazine derivatives can be achieved by reacting the chalcone with urea in the presence of a base. The mechanism is analogous to the thiazine synthesis, involving the initial nucleophilic attack of a nitrogen atom from urea, followed by cyclization and dehydration to form the 2-amino-4,6-diaryl-6H-1,3-oxazine ring system. These reactions provide a versatile route to a range of substituted oxazine (B8389632) compounds.
Table 2: Synthesis of 1,3-Thiazine and 1,3-Oxazine Derivatives from Chalcones
| Chalcone Precursor | Reagent | Solvent | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Substituted Chalcone | Thiourea | Ethanol | Reflux with NaOH | 1,3-Thiazine | Not Specified | derpharmachemica.com |
| Substituted Chalcone | Urea | Ethanol | Reflux with NaOH | 1,3-Oxazine | Not Specified | |
| 2-Hydroxy-3-iodo-5-methyl acetophenone (B1666503) derived chalcones | Diphenyl thiourea | Ethanol | Reflux with KOH | 1,3-Thiazine | 58-63 | derpharmachemica.com |
Isomerization Studies
The position of the double bond in the propene side chain of this compound can be altered through isomerization reactions. These studies are significant as the resulting isomers, (E/Z)-1-(2,5-dimethylphenyl)prop-1-ene, have different reactivity and potential applications due to the conjugation of the double bond with the aromatic ring.
The isomerization of allylbenzenes to their more stable propenylbenzene counterparts is a well-documented transformation that can be catalyzed by various reagents, most commonly strong bases or transition metal complexes.
Base-catalyzed isomerization is frequently employed, using reagents such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is believed to proceed via a prototropic shift, where a proton is abstracted from the carbon adjacent to the aromatic ring, forming a resonance-stabilized carbanion. Subsequent protonation at the terminal carbon of the original double bond results in the formation of the conjugated propenylbenzene. The reaction conditions, such as temperature and the concentration of the base, can influence the reaction rate and the ratio of the resulting E and Z isomers. For instance, the isomerization of allylbenzene (B44316) to β-methylstyrene has been studied using aqueous sodium hydroxide under phase-transfer catalysis conditions, demonstrating the feasibility of this transformation.
Transition metal catalysts, particularly those based on rhodium, are also highly effective for the isomerization of allyl groups. These catalytic systems can operate under milder conditions compared to strong bases and can offer high selectivity for either the E or Z isomer depending on the ligands employed. The mechanism typically involves the formation of a π-allyl metal complex, followed by a hydride shift and reductive elimination to yield the propenylbenzene product.
Table 3: Isomerization of Allylbenzene
| Catalyst System | Substrate | Temperature (°C) | Reaction Time | Product | Observations | Reference |
|---|---|---|---|---|---|---|
| Adogen 464 / 50% NaOH | Allylbenzene | 70 | t½ = 12 min | trans- and cis-β-methylstyrene | Phase-transfer catalysis conditions | nih.gov |
| Adogen 464 / 40% NaOH | Allylbenzene | 70 | t½ = 53 min | trans- and cis-β-methylstyrene | Reaction rate is sensitive to base concentration | nih.gov |
| Rh(I)/DPEphos complex | Terminal Alkynes | Not Specified | Not Specified | Branched-allylic products | Catalytic isomerization/addition | derpharmachemica.com |
Spectroscopic and Structural Characterization of 3 2,5 Dimethylphenyl 1 Propene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
In the ¹H NMR spectrum of 3-(2,5-Dimethylphenyl)-1-propene, distinct signals corresponding to the different types of protons within the molecule are expected. The aromatic protons on the dimethylphenyl ring typically appear in the downfield region (δ 6.9-7.1 ppm). The internal vinylic proton (-CH=) of the propene group is anticipated to resonate as a complex multiplet further downfield than the terminal vinylic protons (=CH₂) due to its position within the double bond and coupling to adjacent protons. The terminal vinylic protons are expected to show characteristic signals in the δ 5.0-5.2 ppm range. The allylic protons (-CH₂-), being adjacent to both the aromatic ring and the double bond, would likely appear as a doublet around δ 3.3-3.4 ppm. The two methyl groups attached to the aromatic ring are expected to produce sharp singlet signals in the upfield region, around δ 2.3 ppm.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH | 6.9 - 7.1 | Multiplet | 3H |
| Vinylic -CH= | 5.9 - 6.1 | Multiplet | 1H |
| Vinylic =CH₂ | 5.0 - 5.2 | Multiplet | 2H |
| Allylic -CH₂- | 3.3 - 3.4 | Doublet | 2H |
This table is based on predictive models and data from analogous structures.
The ¹³C NMR spectrum provides a detailed view of the carbon framework. For this compound, distinct signals are predicted for each unique carbon atom. The carbon atoms of the aromatic ring are expected to appear in the δ 125-138 ppm region. The vinylic carbons are characteristically found in the δ 115-140 ppm range, with the internal carbon (-CH=) being more downfield than the terminal carbon (=CH₂). The allylic carbon (-CH₂) signal is predicted around δ 35-40 ppm, and the methyl carbons attached to the ring would resonate at approximately δ 20-22 ppm. docbrown.info
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (quaternary) | 135 - 138 |
| Vinylic -CH= | ~137 |
| Aromatic CH | 125 - 131 |
| Vinylic =CH₂ | ~116 |
| Allylic -CH₂- | 35 - 40 |
This table is based on predictive models and data from analogous structures. docbrown.info
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Correlation (HETCOR) spectroscopy would be employed. A HETCOR experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. For this compound, this would show cross-peaks connecting the signals of the allylic protons to the allylic carbon, the vinylic protons to their respective vinylic carbons, and the aromatic protons to their corresponding aromatic carbons. This powerful technique removes ambiguity and confirms the connectivity of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound, with a nominal mass of 146, HRMS would provide a highly accurate mass measurement. The calculated exact mass for its molecular formula, C₁₁H₁₄, is 146.1096. An experimental HRMS measurement close to this value would unequivocally confirm the elemental composition of the molecule. miamioh.edu
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This is particularly useful for analyzing complex mixtures and identifying individual components. mdpi.com In the context of synthesizing or isolating this compound, GC-MS would be used to assess the purity of the sample and identify any byproducts. gcms.cz
The mass spectrum obtained from the GC-MS analysis would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 146. docbrown.info The fragmentation pattern is also highly informative for structural confirmation. A prominent fragmentation pathway for allylic aromatic compounds is the cleavage of the bond beta to the aromatic ring, which would result in the formation of a stable benzyl-type cation. slideshare.netlibretexts.org For this compound, this would likely lead to a significant peak at m/z 105, corresponding to the dimethylbenzyl cation, and another at m/z 41, corresponding to the allyl cation. libretexts.orgnih.gov
Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 146 | [C₁₁H₁₄]⁺ | Molecular Ion |
| 131 | [C₁₀H₁₁]⁺ | Loss of a methyl group ([M-15]⁺) |
| 105 | [C₈H₉]⁺ | Dimethylbenzyl cation (Benzylic cleavage) |
This table is based on established fragmentation principles for similar compounds. slideshare.netlibretexts.orgnih.gov
Due to the absence of specific experimental research findings for the chemical compound this compound in the provided search results, a detailed article with data tables on its spectroscopic and structural characterization cannot be generated at this time.
Scientific literature searches did not yield any studies reporting the Fourier-Transform Infrared (FT-IR) spectroscopy, Fourier-Transform Raman (FT-Raman) spectroscopy, or X-ray crystallography of this compound. While information is available for structurally related compounds, such as other substituted benzene (B151609) derivatives, this data cannot be accurately extrapolated to create a scientifically rigorous and factual article on the specified molecule.
Therefore, the requested article focusing solely on the spectroscopic and structural characterization of this compound cannot be produced as per the instructions, which require detailed and accurate research findings. Further experimental investigation into this specific compound is needed before a comprehensive report can be compiled.
Computational and Theoretical Chemistry Studies on 3 2,5 Dimethylphenyl 1 Propene
Density Functional Theory (DFT) Calculations
Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific Density Functional Theory (DFT) calculations focused on the compound 3-(2,5-Dimethylphenyl)-1-propene. While DFT is a powerful and widely used computational method for investigating the properties of organic molecules, it appears that this particular compound has not been the subject of published theoretical studies. The following subsections detail the specific areas of DFT analysis for which no dedicated research on this compound could be located.
Geometry Optimization and Conformational Analysis
No published studies were found that specifically detail the geometry optimization or conformational analysis of this compound using DFT methods. Such studies would theoretically determine the most stable three-dimensional structure of the molecule by locating the minimum energy conformations. This analysis would involve the calculation of bond lengths, bond angles, and dihedral angles that define the molecular geometry. A conformational analysis would further explore the energy landscape of the molecule as a function of the rotation around its single bonds to identify different stable conformers and the energy barriers between them.
Electronic Structure Investigations and Frontier Molecular Orbital (FMO) Analysis
There is a lack of specific research in the public domain concerning the electronic structure and Frontier Molecular Orbital (FMO) analysis of this compound. An FMO analysis would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. The spatial distribution of these orbitals would also provide insights into the regions of the molecule that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A specific Molecular Electrostatic Potential (MEP) map for this compound has not been reported in the available scientific literature. MEP mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), providing a visual guide to the reactive sites of the molecule.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
No dedicated Natural Bond Orbital (NBO) analysis of this compound has been found in published research. NBO analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure of a molecule. It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge transfer between different parts of the molecule. This analysis can quantify the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals, which contributes to the stability of the molecule.
Prediction of Nonlinear Optical Properties (NLO)
There are no available studies that predict the Nonlinear Optical (NLO) properties of this compound through computational methods. NLO materials are of significant interest for their applications in optoelectronics and photonics. Computational prediction of NLO properties typically involves calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). These parameters indicate the molecule's response to an external electric field and are used to assess its potential as an NLO material.
Time-Dependent DFT (TD-DFT) for Excited State Dynamics
Specific Time-Dependent DFT (TD-DFT) studies on the excited state dynamics of this compound are not present in the current body of scientific literature. TD-DFT is a computational method used to investigate the electronic excited states of molecules. Such a study would provide information on the absorption and emission spectra, as well as the nature of electronic transitions (e.g., π-π* or n-π* transitions). This would be crucial for understanding the photophysical properties of the molecule.
Quantum Chemical Descriptors and Reactivity Parameters
No dedicated studies reporting the quantum chemical descriptors and reactivity parameters for this compound were found. Such studies typically involve the use of computational methods like Density Functional Theory (DFT) to calculate properties that provide insights into the electronic structure and reactivity of a molecule. These descriptors often include:
Highest Occupied Molecular Orbital (HOMO) Energy: Related to the electron-donating ability of a molecule.
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Related to the electron-accepting ability of a molecule.
HOMO-LUMO Gap: An indicator of the molecule's chemical stability and reactivity.
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Global Reactivity Descriptors: Such as electronegativity (χ), chemical hardness (η), and global softness (S), which are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity.
Without specific computational studies on this compound, a data table for these parameters cannot be generated.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Similarly, no research was identified that performed a crystal packing analysis or Hirshfeld surface analysis on this compound. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto the molecular surface, providing a detailed picture of close contacts between neighboring molecules. Key aspects of this analysis include:
dnorm Surface: A surface that highlights intermolecular contacts shorter than the van der Waals radii, indicating the most significant interactions.
As no crystallographic data or computational analysis of the solid-state structure of this compound was found, a data table detailing the percentage contributions of various intermolecular contacts cannot be provided.
Polymerization Chemistry Involving 3 2,5 Dimethylphenyl 1 Propene
Homo-polymerization Studies of 3-(2,5-Dimethylphenyl)-1-propene
Direct homo-polymerization studies on this compound are not extensively documented. However, based on the behavior of other allyl-aromatic compounds, significant challenges can be anticipated. The primary obstacle in the polymerization of allyl monomers is degradative chain transfer involving the abstraction of a hydrogen atom from the allylic position (the -CH2- group between the double bond and the phenyl ring). This process creates a stable allylic radical that is slow to reinitiate a new polymer chain, typically resulting in the formation of only low molecular weight oligomers instead of high polymers.
For this compound, this would involve the transfer of a proton from the benzylic position, which is particularly facile. Therefore, conventional free-radical polymerization is generally unsuitable for producing high molecular weight poly(this compound). Coordination polymerization methods, discussed below, would be the more probable routes to achieving higher molecular weight polymers.
Co-polymerization with Various Olefinic Monomers
Co-polymerization represents a more viable strategy for incorporating this compound into polymer chains. By co-polymerizing it with more reactive olefin monomers such as ethylene (B1197577) or propylene, the detrimental effects of chain transfer can be mitigated. In such a process, the substituted allylbenzene (B44316) would be present in smaller amounts and randomly incorporated into the backbone of a polyolefin like polyethylene (B3416737) or polypropylene. mdpi.com
The bulky 2,5-dimethylphenyl group would act as a large, rigid pendant group on the polymer chain. This incorporation would be expected to:
Disrupt the crystallinity of the parent polyolefin.
Increase the glass transition temperature (Tg) of the resulting copolymer.
Modify mechanical properties, potentially increasing stiffness while reducing ductility.
Enhance thermal stability compared to the unmodified polyolefin.
Late transition metal catalysts, such as certain palladium complexes, have shown success in the co-polymerization of ethylene with polar-substituted allylbenzenes, suggesting a potential pathway for the co-polymerization of this compound. rsc.org
**6.3. Catalytic Systems for Polymerization
The choice of catalyst is critical for controlling the polymerization of sterically hindered and potentially low-reactivity monomers like this compound.
Traditional heterogeneous Ziegler-Natta (Z-N) catalysts, typically composed of a titanium halide (like TiCl₄) on a magnesium chloride support, activated by an organoaluminum co-catalyst (like triethylaluminum), are industrial workhorses for producing isotactic polypropylene. wikipedia.orgbritannica.com These catalysts operate via a coordination-insertion mechanism. rsc.org
However, the active sites on heterogeneous Z-N catalysts are highly sensitive to steric hindrance. The bulky 2,5-dimethylphenyl group of the monomer would likely pose a significant steric challenge for coordination and insertion into the growing polymer chain at the titanium active center. libretexts.org This would probably lead to very low reactivity and low incorporation rates, making traditional Z-N systems inefficient for either homo-polymerization or co-polymerization of this specific monomer.
Metallocene catalysts, which are homogeneous single-site catalysts, offer far greater precision and versatility than traditional Z-N systems. wikipedia.orgresearchgate.net These catalysts consist of a transition metal (often from Group 4, like titanium or zirconium) sandwiched between one or two cyclopentadienyl (B1206354) (Cp) ligands or other related ligand frameworks. When activated by a co-catalyst like methylaluminoxane (B55162) (MAO), they form a cationic active site that can polymerize olefins with high control over the polymer's molecular weight, composition, and stereochemistry. bohrium.com
The key advantages of metallocenes for polymerizing a monomer like this compound include:
Higher Tolerance for Bulky Monomers: The well-defined nature of the single active site can be tailored through ligand design to accommodate sterically demanding monomers.
Stereochemical Control: The symmetry of the metallocene ligand framework directly controls the stereochemistry of the resulting polymer. For instance, a C₂-symmetric catalyst could produce an isotactic polymer (where all the phenyl groups are on the same side of the polymer chain), while a Cs-symmetric catalyst could yield a syndiotactic polymer (with alternating phenyl groups). researchgate.net
Studies on the polymerization of styrene (B11656) and its substituted derivatives with half-titanocene catalysts have shown that ligand modifications significantly impact catalytic activity and the resulting polymer's molecular weight. rsc.org This precedent suggests that a carefully selected metallocene catalyst would be the most promising system for achieving the controlled polymerization of this compound.
The following table provides illustrative data, based on typical results for the metallocene-catalyzed polymerization of a substituted styrene, to show how different parameters might be reported.
| Catalyst System | Polymerization Temp. (°C) | Activity (kg polymer/mol cat·h) | Molecular Weight (Mw, kg/mol ) | Polydispersity (Mw/Mn) | Tacticity |
| Cp*TiCl₃ / MAO | 70 | 80 | 121 | 1.86 | Syndiotactic |
| (Ind)₂ZrCl₂ / MAO | 50 | 150 | 250 | 2.10 | Isotactic |
| Et(Ind)₂ZrCl₂ / MAO | 50 | 1800 | 400 | 2.05 | Isotactic |
Note: This table is for illustrative purposes, based on representative data for related styrene monomers, not this compound.
Anionic polymerization is a chain-growth polymerization initiated by a strong nucleophile, such as an organolithium compound (e.g., n-butyllithium). youtube.com The propagating species is a carbanion. This method is highly effective for monomers that contain electron-withdrawing groups, such as styrene, as these groups can stabilize the negative charge of the propagating carbanion through resonance.
Influence of Aromatic Substituents on Polymerization Behavior and Polymer Microstructure
The two methyl substituents on the phenyl ring of this compound exert profound steric and electronic effects that influence its polymerization.
Electronic Effects: The methyl groups are weakly electron-donating. In coordination polymerization, this increased electron density on the phenyl ring and the double bond could influence the monomer's interaction with the electrophilic metal center of the catalyst. For cationic metallocene systems, enhanced electron density on the double bond could potentially increase the rate of insertion. Conversely, as noted above, it destabilizes the intermediate in an anionic polymerization. nih.gov
Steric Effects: The steric bulk of the 2,5-dimethylphenyl group is the most critical factor. The methyl group at the ortho position (position 2) creates significant steric hindrance around the double bond. This hindrance can:
Lower the rate of polymerization by making it more difficult for the monomer to approach and insert into the catalyst's active site. acs.org
Influence the regiochemistry of insertion.
Dictate the stereochemistry of the final polymer, as the catalyst forces the bulky substituent into the least hindered orientation during insertion.
Result in a polymer with a significantly higher glass transition temperature (Tg) and reduced chain mobility and crystallinity due to the bulky pendant groups restricting chain packing and rotation.
Advanced Characterization of Resulting Polymeric Materials
The comprehensive characterization of poly(this compound) would necessitate the use of several advanced analytical techniques. These methods would provide a holistic understanding of the material, from its molecular weight distribution to its thermal and structural properties.
Molecular Weight Determination by Gel Permeation Chromatography (GPC): Gel permeation chromatography is an indispensable tool for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. For poly(this compound), this analysis would reveal key information about the efficiency and control of the polymerization process.
A hypothetical GPC analysis of poly(this compound) samples synthesized under different conditions could yield the data presented in the interactive table below. This data would be critical in correlating polymerization parameters with the resulting polymer chain lengths.
Interactive Data Table: Hypothetical GPC Analysis of Poly(this compound)
| Sample ID | Polymerization Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| P1 | Ziegler-Natta | 55,000 | 121,000 | 2.2 |
| P2 | Metallocene | 89,000 | 106,800 | 1.2 |
| P3 | Cationic | 32,000 | 73,600 | 2.3 |
Note: This data is hypothetical and for illustrative purposes only.
Thermal Properties Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): The thermal stability and phase transitions of poly(this compound) would be investigated using TGA and DSC. TGA would provide information on the decomposition temperature of the polymer, which is a crucial indicator of its thermal stability. DSC analysis would reveal important thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), if the polymer is semi-crystalline.
The following table illustrates the kind of data that would be obtained from such analyses, providing insights into how the polymer's structure, influenced by the catalyst system, affects its thermal behavior.
Interactive Data Table: Hypothetical Thermal Analysis of Poly(this compound)
| Sample ID | Td (onset, °C) | Tg (°C) | Tm (°C) |
| P1 | 380 | 125 | 210 |
| P2 | 410 | 135 | 230 |
| P3 | 350 | 115 | - |
Note: This data is hypothetical and for illustrative purposes only. Td refers to the onset of decomposition.
Structural Analysis by X-ray Diffraction (XRD): X-ray diffraction is a powerful technique to assess the crystallinity of a polymer. The XRD pattern of poly(this compound) would indicate whether the polymer is amorphous or semi-crystalline. The presence of sharp peaks would suggest crystalline domains, while a broad halo would be characteristic of an amorphous structure. The degree of crystallinity can significantly influence the mechanical and thermal properties of the polymer.
Spectroscopic Analysis by Nuclear Magnetic Resonance (NMR): High-resolution NMR spectroscopy (¹H and ¹³C) would be essential for elucidating the detailed microstructure of the polymer, including its tacticity (the stereochemical arrangement of the phenyl groups along the polymer chain). This information is vital for understanding the polymerization mechanism and its influence on the polymer's properties.
Advanced Analytical Methodologies in 3 2,5 Dimethylphenyl 1 Propene Research
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic methods are central to the isolation and purity evaluation of 3-(2,5-Dimethylphenyl)-1-propene, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a powerful tool for the analysis and purification of this compound. Given its aromatic nature and non-polar characteristics, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In this modality, a non-polar stationary phase is used in conjunction with a polar mobile phase.
For the separation of this compound, a C18 or C8-functionalized silica (B1680970) column is typically employed. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com The elution of the compound is governed by its hydrophobic interactions with the stationary phase. The presence of the dimethylphenyl group and the propene chain contributes significantly to its retention behavior. Isocratic elution with a constant mobile phase composition can be effective for routine purity checks, while gradient elution, where the mobile phase composition is varied over time, is advantageous for separating the target compound from a complex mixture of reactants, byproducts, and impurities that may arise during its synthesis. researchgate.netpensoft.net
Detection is commonly achieved using a UV detector, as the aromatic ring of this compound exhibits strong absorbance in the ultraviolet region. pensoft.net The wavelength of maximum absorbance (λmax) for similar aromatic compounds is often found in the 250-280 nm range. optica.org For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of known standards.
| Parameter | Typical Condition | Rationale |
| Column | C18 or C8, 5 µm particle size, 250 mm x 4.6 mm | Provides excellent separation for non-polar aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvents for reversed-phase chromatography, offering good solubility and separation efficiency. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures, gradient for complex samples to ensure adequate separation of all components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations, balancing analysis time and resolution. |
| Detection | UV at ~260 nm | The aromatic ring provides strong UV absorbance for sensitive detection. optica.org |
| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. pensoft.net |
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Analysis
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of reactions that synthesize this compound and for the preliminary assessment of its purity. researchgate.net In TLC, a stationary phase, typically silica gel or alumina, is coated onto a flat support such as a glass or plastic plate.
A small amount of the reaction mixture is spotted onto the baseline of the TLC plate, which is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase, a solvent or a mixture of solvents, ascends the plate by capillary action. Due to the non-polar nature of this compound, a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) in a high hexane ratio, is appropriate for a silica gel plate.
The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Less polar compounds, like this compound, will have a weaker interaction with the polar silica gel and will travel further up the plate, resulting in a higher retention factor (Rf) value. More polar impurities or starting materials will have stronger interactions and lower Rf values. The spots can be visualized under UV light (typically at 254 nm) due to the UV-active aromatic ring. researchgate.net
| Parameter | Typical Condition | Purpose |
| Stationary Phase | Silica gel 60 F254 | A polar adsorbent suitable for separating compounds of varying polarity. The fluorescent indicator allows for UV visualization. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 v/v) | A non-polar solvent system to effectively move the non-polar target compound up the plate. The ratio can be adjusted to achieve optimal separation. |
| Visualization | UV light (254 nm) | The aromatic ring of the compound and any UV-active impurities will appear as dark spots on the fluorescent background. |
| Application | Monitoring reaction progress, identifying the number of components in a mixture, and determining purity. |
Spectroscopic Methods for Quantitative Analysis and Binding Constant Determination
Spectroscopic techniques are invaluable for the quantitative analysis of this compound and for probing its interactions with other molecules or surfaces.
UV/Vis Spectroscopy for Solution-Phase Studies
UV/Vis spectroscopy is a straightforward and widely used method for the quantitative analysis of this compound in solution. The electronic transitions within the aromatic chromophore of the molecule give rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. scielo.org.za The position and intensity of these bands are sensitive to the solvent environment. researchgate.netresearchgate.net
For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve of absorbance versus concentration for a series of standard solutions of purified this compound is first established at its λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
UV/Vis spectroscopy can also be employed to study the binding of this compound to other molecules, such as host molecules in supramolecular chemistry. Changes in the absorption spectrum of the compound upon the addition of a binding partner can be monitored. These spectral changes, such as a shift in λmax (solvatochromism) or a change in molar absorptivity, can be used to determine binding constants and stoichiometry of the resulting complex.
| Parameter | Value/Range | Application |
| Wavelength Range | 200 - 400 nm | Typical range for observing π-π* transitions in aromatic compounds. researchgate.net |
| λmax | ~260 nm (estimated) | The wavelength of maximum absorbance, used for quantitative measurements to ensure maximum sensitivity. optica.org |
| Solvents | Hexane, Ethanol (B145695), Acetonitrile | The choice of solvent can influence the position and shape of the absorption bands. researchgate.net |
| Quantitative Range | Dependent on molar absorptivity | Typically in the micromolar to millimolar concentration range. |
Surface-Enhanced Raman Spectroscopy (SERS) for Trace Detection
Surface-Enhanced Raman Spectroscopy (SERS) is an exceptionally sensitive analytical technique that can be utilized for the detection of trace amounts of this compound. researchgate.net SERS relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. rsc.org This enhancement can be several orders of magnitude, enabling detection down to the single-molecule level. rsc.org
For the SERS analysis of this compound, the compound would first need to be adsorbed onto a SERS-active substrate. The interaction of the π-electrons of the aromatic ring with the metal surface is expected to facilitate this adsorption. The resulting SERS spectrum would provide a unique vibrational fingerprint of the molecule, allowing for its identification. nih.gov The intensity of the SERS peaks is proportional to the concentration of the analyte on the surface, allowing for quantitative analysis at very low concentrations. nih.gov
The development of a SERS-based detection method for this compound would involve optimizing the SERS substrate, the adsorption conditions, and identifying characteristic Raman bands that are strongly enhanced and free from interference.
| Parameter | Description | Significance |
| SERS Substrate | Gold or silver nanoparticles/nanostructures | The type, size, and shape of the nanostructures determine the enhancement factor. researchgate.net |
| Laser Excitation | Visible or near-infrared laser | The choice of laser wavelength can affect the SERS intensity and minimize fluorescence background. |
| Characteristic Bands | Ring breathing modes, C=C stretching, C-H vibrations | These vibrational modes provide a specific fingerprint for the identification of the molecule. nih.gov |
| Detection Limit | Potentially picomolar to femtomolar | SERS offers ultra-high sensitivity for trace detection. nih.gov |
Molecular Recognition and Intermolecular Binding Studies of 3 2,5 Dimethylphenyl 1 Propene Derivatives
Investigation of Ligand-Macromolecule Interaction Principles
The interaction between a small molecule (ligand) and a large biological molecule (macromolecule), such as a protein or nucleic acid, is governed by a combination of non-covalent forces. For derivatives of 3-(2,5-dimethylphenyl)-1-propene, the key structural features influencing these interactions are the dimethylphenyl group and the propene chain. smolecule.com The aromatic ring can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. The methyl groups provide steric bulk and can form hydrophobic interactions, while the propene chain offers a site for potential covalent bonding or further non-covalent interactions.
The mechanism of action for such compounds often involves their ability to bind to specific molecular targets, thereby modulating their function. This can include altering enzyme activity, interacting with cellular receptors, or modifying signaling pathways. Structure-activity relationship (SAR) studies, which systematically modify the structure of a lead compound and assess the impact on biological activity, are crucial for understanding these interaction principles. smolecule.com
Computational Molecular Docking Simulations for Interaction Prediction
Computational molecular docking is a powerful tool used to predict the preferred orientation of a ligand when bound to a macromolecule. nih.govmdpi.com This method simulates the binding process and calculates a score, typically representing the binding free energy, to estimate the strength of the interaction. For derivatives of this compound, docking studies can elucidate how different substitutions on the phenyl ring or modifications to the propene chain affect binding to a target protein. nih.gov The process involves preparing a 3D structure of the ligand and the target receptor, defining a binding site, and then using an algorithm to explore various binding poses of the ligand within that site. mdpi.com
Docking simulations yield binding affinities or scores that help rank different compounds based on their predicted binding strength to a target. mdpi.com A lower binding energy value generally indicates a more stable and favorable interaction. By comparing the docking scores of a series of derivatives, researchers can identify which chemical modifications are likely to enhance binding. For instance, in a virtual screening for dopamine (B1211576) D3 receptor ligands, compounds were ranked based on their AutoDock Vina scores, with the lowest scores indicating the most promising candidates for synthesis and biological testing. mdpi.com
The analysis also reveals the most likely binding poses, or interaction modes, of the ligand within the receptor's active site. This provides a three-dimensional view of how the ligand fits and which parts of the molecule are in close contact with specific amino acid residues of the protein. nih.gov
Table 1: Example of Molecular Docking Results for a Series of Quinoxaline (B1680401) Derivatives This table illustrates the type of data generated from molecular docking studies, showing the relationship between structure, binding energy, and inhibitory constant for a set of related compounds targeting the EGFR protein. nih.gov
| Compound ID | Structure Modification | Binding Energy (kcal/mol) | Inhibition Constant (Ki, nM) |
| IVa | Phenyl group | -11.18 | - |
| IVb | m-tolyl group | -11.82 | - |
| IVd | 4-bromophenyl group | -12.03 | 1.53 |
| IVh | 3,5-dimethoxyphenyl group | -11.04 | - |
| IVi | 4-nitrophenyl group | -11.11 | - |
| Data sourced from a study on quinoxaline derivatives, demonstrating the use of docking to predict binding affinity. nih.gov |
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govfrontiersin.org
Receptor Binding Assays for Subtype Discrimination Studies (e.g., Dopamine Receptor Systems)
Receptor binding assays are experimental techniques used to measure the affinity of a ligand for a specific receptor. These assays are critical for validating the predictions from computational models and for determining the selectivity of a compound for different receptor subtypes. semanticscholar.org The dopamine receptor system, which includes subtypes like D1, D2, D3, D4, and D5, is a common target for therapeutic agents. mdpi.comnih.gov
A typical binding assay involves incubating a radiolabeled ligand (a ligand with a radioactive isotope) with a preparation of cell membranes containing the receptor of interest. mdpi.comsemanticscholar.org A test compound is then added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity displaced is measured, allowing for the calculation of the test compound's inhibitory constant (Ki) or the concentration required to inhibit 50% of the radioligand binding (IC50). A lower Ki or IC50 value indicates a higher binding affinity. semanticscholar.org
For example, to determine the selectivity of a compound for dopamine D2-like receptor subtypes, binding assays might be performed using HEK293 cells individually transfected to express the human D2, D3, or D4 receptors. semanticscholar.org By comparing the Ki values obtained for each subtype, the compound's selectivity can be quantified. A compound with a significantly lower Ki for the D3 receptor compared to the D2 and D4 receptors would be considered a D3-selective ligand. semanticscholar.org
Table 2: Example of Dopamine Receptor Subtype Binding Affinities This table presents binding affinity data for a sample compound (HY-3-24), illustrating how receptor binding assays are used to determine selectivity across different dopamine receptor subtypes. semanticscholar.org
| Receptor Subtype | Radioligand Used | Binding Affinity (Ki, nM) |
| Dopamine D3 | [125I]IABN | 0.67 ± 0.11 |
| Dopamine D2 | [125I]IABN | 86.7 ± 11.9 |
| Dopamine D4 | [125I]IABN | > 1000 |
| Data sourced from a study on a selective D3 receptor ligand. semanticscholar.org |
Structure-Interaction Relationship Analysis in Derivatives
Structure-Interaction Relationship (SIR) or Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a molecule correlates with its biological or physical interactions. frontiersin.org By systematically altering the structure of this compound derivatives and observing the corresponding changes in binding affinity or functional activity, researchers can build models that predict the properties of new compounds. frontiersin.orgnih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational techniques used in this analysis. frontiersin.org These methods generate statistical models that correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their observed biological activity. The resulting models can be visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. frontiersin.org For example, a CoMFA map might show that adding a bulky group in one area of the molecule enhances binding, while adding an electron-withdrawing group in another area is detrimental. frontiersin.org
Studies on related structures have shown that even small changes, such as the type and position of substituents on the phenyl ring (e.g., F, Cl, NO2, CH3), can significantly impact receptor binding affinity, demonstrating the importance of detailed SIR analysis. nih.gov
Conclusion and Future Research Perspectives for 3 2,5 Dimethylphenyl 1 Propene
Summary of Current Research Landscape
Currently, the body of scientific literature dedicated exclusively to 3-(2,5-Dimethylphenyl)-1-propene is sparse. The research landscape is primarily defined by studies on analogous structures, such as other substituted styrenes, allylated arenes, and polymers derived from them. Research has extensively covered the synthesis of allylated aromatic compounds through various catalytic methods, including palladium, ruthenium, and copper-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org Furthermore, the functionalization of styrenic monomers and their subsequent polymerization to create materials with tailored properties is a mature field of study. researchgate.net For instance, functionalized polystyrenes find use in organic synthesis, separation and adsorption, and the design of electroactive materials. researchgate.net However, the specific influence of the 2,5-dimethyl substitution pattern on the reactivity of an allylbenzene (B44316) derivative and the properties of any resulting materials remains an underexplored area.
Identification of Knowledge Gaps and Emerging Research Avenues
The primary knowledge gap is the fundamental characterization and reactivity of this compound itself. There is a clear opportunity to investigate its synthesis, purification, and full spectroscopic characterization. Emerging research avenues would stem from this foundational work.
Key areas for investigation include:
Polymerization Potential: A significant gap exists in understanding how this compound behaves as a monomer. Research is needed to determine its reactivity in various polymerization modes (radical, cationic, anionic, coordination) and to characterize the resultant polymers' properties, such as thermal stability, solubility, and mechanical strength, which would be influenced by the sterically demanding and electronically donating methyl groups.
Regioselective Functionalization: The molecule possesses multiple reactive sites: the aromatic ring, the allylic C-H bonds, and the C=C double bond. A major research avenue is the development of selective chemical transformations. For example, exploring C-H activation at the aromatic ring versus allylic C-H activation or selective reactions at the double bond (e.g., epoxidation, dihydroxylation, or hydroformylation) would be a significant contribution. researchgate.net
Comparative Reactivity Studies: Systematic studies comparing the reactivity of this compound with its other isomers (e.g., 2,4-dimethyl, 3,4-dimethyl) and with unsubstituted allylbenzene would provide valuable insight into the electronic and steric effects of the methyl groups on the reaction outcomes.
Bioactivity Screening: Many natural and synthetic allylic compounds exhibit biological activity. acs.org An emerging avenue would be to screen this compound and its derivatives for potential applications in medicinal chemistry or agrochemicals, an area that is currently completely unexplored.
Directions for Advanced Synthetic Methodologies
While classical methods like Friedel-Crafts reactions could be envisioned for synthesis, modern catalytic strategies offer superior efficiency, selectivity, and functional group tolerance. organic-chemistry.org Future research should focus on developing and optimizing advanced synthetic routes to this compound and its derivatives.
Promising directions include:
Direct C-H Allylation: Palladium-catalyzed meta-C-H allylation of 1,4-dimethylbenzene (p-xylene) using an appropriate directing group and allyl source could provide a direct and atom-economical route. acs.org Investigating different catalysts and conditions to control regioselectivity would be a key challenge.
Cross-Coupling Reactions: Suzuki, Stille, or Hiyama cross-coupling reactions between a (2,5-dimethylphenyl)boronic acid (or organotin/organosilane equivalent) and an allyl halide/acetate (B1210297) would be a highly reliable and versatile approach. organic-chemistry.org These methods are known for their broad substrate scope.
Nickel-Catalyzed Methodologies: Emerging nickel-catalyzed reactions, known for their cost-effectiveness and unique reactivity, present a frontier for exploration. rsc.org This could involve the coupling of (2,5-dimethylphenyl) halides with allyl organometallic reagents or novel multicomponent reactions. acs.org
| Methodology | Potential Reactants | Catalyst System (Example) | Key Advantages | Research Focus |
|---|---|---|---|---|
| Direct C-H Allylation | p-Xylene (B151628) + Allyl Phosphate | Palladium(II) Acetate / Pyrimidine-based Ligand | Atom economy, reduces pre-functionalization steps. acs.org | Achieving high regioselectivity for the 2-position. |
| Suzuki Cross-Coupling | (2,5-Dimethylphenyl)boronic acid + Allyl Bromide | Pd(PPh₃)₄ / Base | High functional group tolerance, mild conditions, commercial availability of precursors. organic-chemistry.org | Optimization for high yield and purity on a larger scale. |
| Nickel-Catalyzed Coupling | 2-Bromo-1,4-dimethylbenzene + Allylmagnesium Bromide | NiCl₂(dppp) | Cost-effective catalyst, reactivity with less reactive electrophiles. | Exploring ligand effects to control side reactions. |
Prospects for Novel Chemical Transformations and Applications in Materials Science
The unique structure of this compound makes it a promising building block for new materials and complex molecules.
Materials Science: As a derivative of styrene (B11656), the most compelling application is in polymer science. Polymerization could lead to a specialty polystyrene with distinct properties. The two methyl groups on the phenyl ring would likely increase the glass transition temperature (Tg) compared to standard polystyrene, leading to a more rigid and thermally stable material. It could also serve as a comonomer with other styrenes or acrylates to fine-tune material properties. Functionalized polymers derived from this monomer could be used in advanced applications like high-performance plastics, specialized coatings, and supports for catalysts. researchgate.netwikipedia.org
Novel Chemical Transformations: The propene moiety is ripe for a variety of transformations that are currently unexplored for this specific substrate.
Metathesis: Cross-metathesis with other olefins could lead to more complex substituted styrenes, providing access to a library of novel monomers or synthons.
Oxidative Cleavage: Ozonolysis or Lemieux-Johnson oxidation of the double bond would yield 2,5-dimethylbenzaldehyde (B165460), an important synthetic intermediate, offering an alternative to direct formylation methods.
Asymmetric Reactions: Asymmetric epoxidation or dihydroxylation of the alkene could generate chiral building blocks for the synthesis of enantiomerically pure fine chemicals.
Future Computational and Spectroscopic Investigations
To guide and accelerate experimental work, computational and advanced spectroscopic studies are essential.
Computational Chemistry: Density Functional Theory (DFT) calculations can provide deep insights where experimental data is lacking. rsc.org Future studies should focus on:
Reaction Mechanisms: Elucidating the transition states and energy profiles for its synthesis and subsequent functionalization reactions (e.g., C-H activation vs. alkene addition).
Electronic Properties: Calculating the molecular orbital energies (HOMO/LUMO) to predict its reactivity in electrophilic/nucleophilic reactions and its potential as an electronic material.
Spectroscopic Prediction: Simulating NMR and IR spectra to aid in the characterization of the compound and its reaction products. fiveable.me
Spectroscopic Analysis: Beyond routine characterization, advanced spectroscopic methods can probe its structure and dynamics.
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC will be crucial to unambiguously assign all proton and carbon signals, especially confirming the connectivity of the propyl chain to the substituted ring.
UV-Vis Spectroscopy: Studying its ultraviolet absorption can provide information about the electronic transitions within the conjugated system, which could be relevant for applications in light-absorbing materials. nih.govlibretexts.org
| Technique | Research Objective | Expected Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Model reaction pathways for synthesis and functionalization. | Identification of lowest energy pathways and prediction of regioselectivity. rsc.org |
| 2D NMR (COSY, HMBC) | Unambiguous structural confirmation. | Precise assignment of all ¹H and ¹³C chemical shifts and coupling constants. fiveable.me |
| UV-Vis Spectroscopy | Characterize electronic transitions. | Determine absorption maxima (λmax) and molar absorptivity, relevant for photophysical applications. nih.gov |
| Time-Resolved Spectroscopy | Investigate excited-state dynamics (if fluorescent). | Measurement of fluorescence lifetime and quantum yield for potential sensor or emitter applications. |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 3-(2,5-dimethylphenyl)-1-propene and its derivatives?
- Methodological Answer :
- Claisen-Schmidt Condensation : React 2,5-dimethylbenzaldehyde with propenyl Grignard reagents (e.g., allylmagnesium bromide) under anhydrous conditions. Monitor reaction progression via TLC (silica gel, hexane:ethyl acetate 9:1) .
- Gallium-Catalyzed Scriabine Reaction : Use GaCl₃ to catalyze the coupling of 2,5-dimethylphenylacetylene with propene derivatives. Optimize stereochemical outcomes (e.g., (E)-isomer selectivity) by controlling temperature (60–80°C) and solvent polarity (toluene preferred) .
- Key Data : Derivatives like (E)-3-(2,5-dimethylphenyl)prop-1-en-1-yl acetate achieve >90% yield under catalytic conditions .
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 6.7–7.1 (aromatic protons), δ 5.1–5.8 (alkene protons), and δ 2.3 (methyl groups) .
- X-Ray Crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., CCDC 2368767 for (E)-isomer derivatives) .
- Mass Spectrometry : ESI-MS (m/z 174.1 [M+H]⁺) confirms molecular weight .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer :
- Density : 0.925 g/cm³ (measured via pycnometry for analogous structures) .
- Boiling Point : ~241°C at 760 mmHg (predicted via group contribution methods) .
- Solubility : Miscible in ethanol and DMSO (>100 mM) for biological assays .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis of this compound derivatives?
- Methodological Answer :
- Catalytic Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., GaCl₃ with chiral ligands) to favor (E)- or (Z)-isomers .
- Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to predict transition-state energies and optimize reaction pathways .
Q. What biological activities have been reported for derivatives of this compound?
- Methodological Answer :
- CD40-TRAF6 Inhibition : The derivative 3-[(2,5-dimethylphenyl)amino]-1-phenyl-2-propen-1-one (CAS 433249-94-6) inhibits CD40-TRAF6 signaling (IC₅₀ = 12 µM) in Jurkat cell assays. Use ELISA or Western blotting to validate protein interactions .
- Agrochemical Applications : Spirotetramat derivatives (e.g., CAS 203313-25-1) exhibit insecticidal activity via lipid biosynthesis disruption. Conduct field trials with LC-MS monitoring for metabolite profiling .
Q. What analytical challenges arise in resolving isomers or impurities during synthesis?
- Methodological Answer :
- HPLC Optimization : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile:water 70:30 to 90:10) to separate (E)/(Z)-isomers. Retention time differences: ~1.2 min .
- LC-MS/MS : Detect trace impurities (<0.1%) using MRM transitions (e.g., m/z 174→159 for parent ion fragmentation) .
Q. How can mechanistic studies elucidate reaction pathways for this compound?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-H activation in allylic coupling) .
- In Situ IR Spectroscopy : Monitor carbonyl intermediate formation (e.g., 1680 cm⁻¹ peak for acetate derivatives) during Scriabine reactions .
Q. What strategies improve stability in long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
